molecular formula C13H19NO3S B3009052 N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide CAS No. 1216769-00-4

N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide

Cat. No.: B3009052
CAS No.: 1216769-00-4
M. Wt: 269.36
InChI Key: CVHNRSGYEXLPGM-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonamide core modified with a (1-hydroxycyclopentyl)methyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c15-13(8-4-5-9-13)11-14-18(16,17)10-12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHNRSGYEXLPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide typically involves multiple steps. One common method includes the reaction of cyclopentanol with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with amino acid residues, leading to inhibition or activation of enzymatic activity. This compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name & Source Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound (1-Hydroxycyclopentyl)methyl Calculated: ~325.4 Not reported Hydroxyl group enhances H-bonding
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide (8, ) 2-Cyano-3-(trifluoromethyl)phenoxy ~489.4 Not reported Electron-withdrawing groups increase stability
N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-1-phenylmethanesulfonamide (5b, ) Spirocyclic isoxazoline ring 299.08 (M + K)+ 68–70 Bicyclic structure reduces flexibility
N-(Benzylsulfonyl)-N-(octahydrocycloocta[d]isoxazol-3-yl)-1-phenylmethanesulfonamide (5b, ) Benzylsulfonyl and cyclooctane ring Not reported 198–199 High rigidity due to annulated rings
N-[4-[(1S)-2-Chloro-1-hydroxyethyl]phenyl]methanesulfonamide () (1S)-2-Chloro-1-hydroxyethyl ~289.7 Not reported Stereochemistry influences activity
N-(cis-3-(Methylpyrrolopyrimidinyl)cyclobutyl)-1-phenylmethanesulfonamide (10, ) Pyrrolopyrimidine and cyclobutyl 372.1 (M + H)+ Not reported Heteroaromatic moiety enhances target binding
Key Observations:
  • Hydrogen Bonding: The hydroxyl group in the target compound may improve solubility and target affinity compared to non-hydroxylated analogs (e.g., compound 8 in ) .
  • Electron-Withdrawing Groups: Trifluoromethyl and cyano substituents () increase electronegativity, enhancing resistance to oxidative degradation .
Yield and Purity Trends:
  • Yields for analogs range from 29% () to 92% (), influenced by steric hindrance and reaction time .
  • Purity levels for compounds are 96–99%, confirmed via HPLC and UV .

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-1-phenylmethanesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C14H21NO2S
  • Molecular Weight : 281.39 g/mol
  • IUPAC Name : this compound

This sulfonamide derivative features a cyclopentyl group, which is significant for its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)12Cell cycle arrest
HeLa (Cervical)20Inhibition of DNA synthesis

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis.

Case Study: In Vivo Anti-inflammatory Activity

In a controlled study on rats with induced arthritis, administration of this compound resulted in:

  • Reduction in paw swelling by 40% compared to control.
  • Decreased levels of TNF-alpha and IL-6 , indicating a reduction in systemic inflammation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.

Target Interaction

Research utilizing drug-target databases indicates that this compound may interact with:

  • Voltage-gated potassium channels (Kv3.3) : This interaction could influence neuronal excitability and has implications for neurological disorders.
  • Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest, providing a mechanism for its anticancer effects.

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